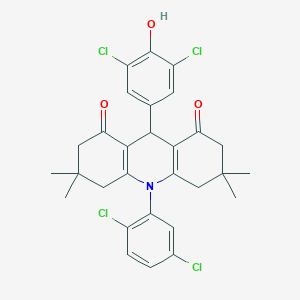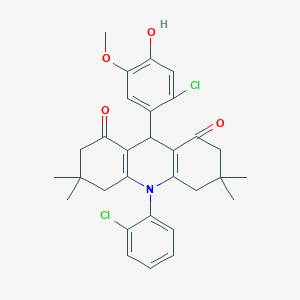![molecular formula C18H17N5O4S B316114 METHYL 4-(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B316114.png)
METHYL 4-(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, which is known for its stability and biological activity, making it a valuable component in drug design and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylhydrazine with carbon disulfide and sodium azide to form the tetrazole ring. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Methyl 4-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 4-(2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Methyl 4-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the tetrazole ring, which imparts stability and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Propriétés
Formule moléculaire |
C18H17N5O4S |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
methyl 4-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C18H17N5O4S/c1-26-15-6-4-3-5-14(15)23-18(20-21-22-23)28-11-16(24)19-13-9-7-12(8-10-13)17(25)27-2/h3-10H,11H2,1-2H3,(H,19,24) |
Clé InChI |
LHDNQQWGWIEPMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B316032.png)

![4-{(4-hydroxy-3-methoxyphenyl)[5-hydroxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316034.png)
![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B316035.png)

![2-(4-{[1-allyl-3-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B316040.png)
![2,5-Bis[4-(cyclopentyloxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B316041.png)
![{2-bromo-6-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B316042.png)
![4-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenyl acetate](/img/structure/B316044.png)

![N~1~-(4-ACETYL-5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B316049.png)
![4-{[3-BROMO-4-(CYCLOPENTYLOXY)-5-ETHOXYPHENYL]METHYLENE}-1-(3-BROMOPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B316051.png)
![2-{2-ethoxy-4-[3-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(1-naphthyl)acetamide](/img/structure/B316052.png)
![2-{5-bromo-2-methoxy-4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B316053.png)
